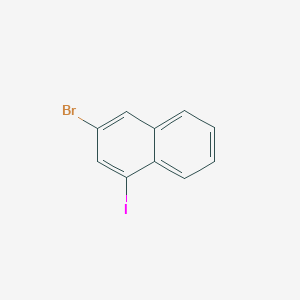
3-Bromo-1-iodonaphthalene
Vue d'ensemble
Description
3-Bromo-1-iodonaphthalene is a chemical compound that belongs to the family of halogenated naphthalenes. It is a highly reactive compound that has been extensively used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-iodonaphthalene is not fully understood. However, it is believed to act as an electrophile, reacting with various nucleophiles such as amines, alcohols, and thiols. The reaction proceeds through a substitution mechanism, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-1-iodonaphthalene have not been extensively studied. However, it has been reported to have cytotoxic effects on various cancer cell lines. It has also been used as a labeling reagent in biochemical assays, enabling the detection of specific proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-1-iodonaphthalene in lab experiments include its high reactivity, which enables the synthesis of various organic compounds. It is also a relatively cheap reagent, making it accessible to researchers on a limited budget. However, the limitations of using 3-Bromo-1-iodonaphthalene include its high reactivity, which can result in unwanted side reactions. It is also a toxic compound, requiring careful handling and disposal.
Orientations Futures
For research on 3-Bromo-1-iodonaphthalene include its use in the synthesis of new organic compounds with potential applications in various fields such as materials science, electronics, and pharmaceuticals. It can also be used as a labeling reagent in biochemical assays to enable the detection of specific proteins and enzymes. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 3-Bromo-1-iodonaphthalene.
Applications De Recherche Scientifique
3-Bromo-1-iodonaphthalene has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a reagent in various chemical reactions. It has been used in the synthesis of various organic compounds such as naphthalene diimides, which have been used as electron acceptors in organic solar cells.
Propriétés
IUPAC Name |
3-bromo-1-iodonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWARGSJDSRDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-iodonaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




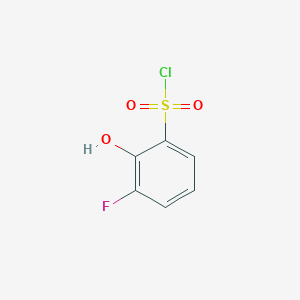
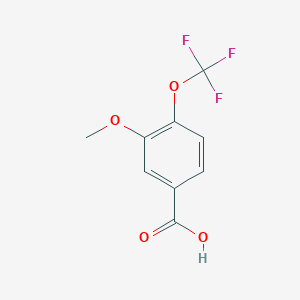

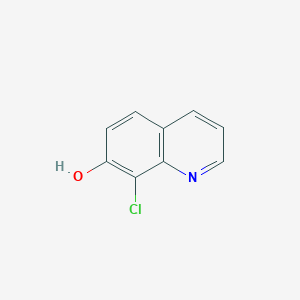
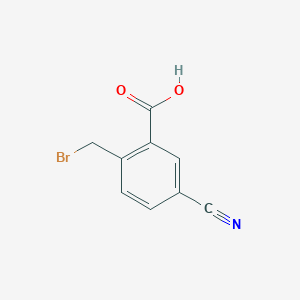

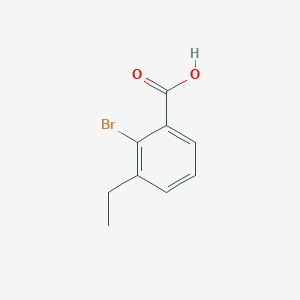


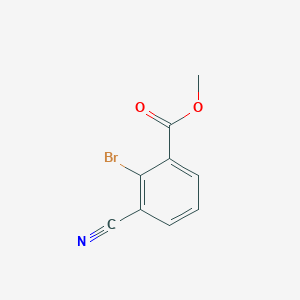
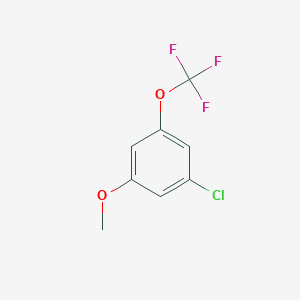
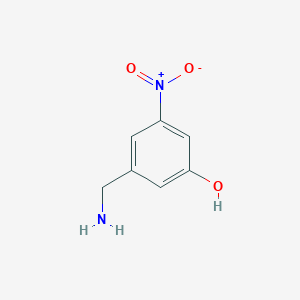
![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)